

AT7519 off-target effects and kinase profiling

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: AT7519

Cat. No.: B1666106

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AT7519 Technical Support Center

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the off-target effects and kinase profiling of **AT7519**.

Frequently Asked Questions (FAQs)

Q1: What is **AT7519** and what is its primary mechanism of action?

AT7519 is a potent small molecule inhibitor of multiple cyclin-dependent kinases (CDKs).[1] Its primary mechanism of action involves the inhibition of CDKs that are crucial for cell cycle progression and transcription.[1][2] By targeting these kinases, **AT7519** can induce cell cycle arrest and apoptosis in cancer cells.[3][4]

Q2: What are the primary kinase targets of **AT7519**?

AT7519 is a multi-targeted CDK inhibitor. Its primary targets include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9, with IC50 values in the nanomolar range.[3][5] It exhibits lower potency against CDK3 and CDK7.[3]

Q3: Does **AT7519** have significant off-target effects on other kinases?

Besides its primary CDK targets, **AT7519** also demonstrates inhibitory activity against Glycogen Synthase Kinase 3 beta (GSK-3 β) with an IC50 of 89 nM.[3] It is reported to be inactive against a panel of other non-CDK kinases.[3] The activation of GSK-3 β , through the

inhibition of its phosphorylation, is suggested to be an independent mechanism contributing to **AT7519**-induced apoptosis.[6]

Q4: How does **AT7519**-mediated inhibition of CDK9 lead to apoptosis?

CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which phosphorylates the C-terminal domain (CTD) of RNA polymerase II (RNAP II), a critical step for transcriptional elongation.[1][2] **AT7519** inhibits CDK9, leading to decreased phosphorylation of RNAP II.[2][7] This transcriptional repression particularly affects proteins with short half-lives, such as the anti-apoptotic protein Mcl-1.[1][2] The downregulation of Mcl-1 is a key event that contributes to the induction of apoptosis in sensitive cancer cell lines.[2]

Q5: In which cancer cell lines has **AT7519** shown potent anti-proliferative activity?

AT7519 has demonstrated potent anti-proliferative activity across a range of human tumor cell lines, with IC50 values typically in the nanomolar range.[3] This includes cell lines from various cancer types such as multiple myeloma, colon carcinoma, and leukemia.[2][8]

Kinase Profiling and Off-Target Effects Data

The following tables summarize the in vitro kinase inhibitory activity of **AT7519** and its anti-proliferative effects on various cancer cell lines.

Table 1: In Vitro Kinase Inhibitory Activity of **AT7519**

Kinase Target	IC50 (nM)
CDK1/cyclin B	210
CDK2/cyclin A	47
CDK4/cyclin D1	100
CDK5/p25	13
CDK6/cyclin D3	170
CDK9/cyclin T	<10
GSK-3β	89

Data compiled from multiple sources.[\[3\]](#)[\[5\]](#)

Table 2: Anti-proliferative Activity of **AT7519** in Human Cancer Cell Lines

Cell Line	Cancer Type	IC50 (nM)
HCT116	Colon Carcinoma	82
HT29	Colon Carcinoma	170
A2780	Ovarian Carcinoma	350
MCF-7	Breast Carcinoma	40
MDA-MB-468	Breast Carcinoma	940
HL60	Leukemia	Not specified
MM.1S	Multiple Myeloma	500
U266	Multiple Myeloma	500

IC50 values represent the concentration of **AT7519** required to inhibit cell proliferation by 50% after 72 hours of treatment, unless otherwise specified.[\[3\]](#)[\[5\]](#)

Troubleshooting Guides

Problem 1: Inconsistent IC50 values for **AT7519** in cell proliferation assays.

- Possible Cause 1: Cell line variability and passage number.
 - Troubleshooting Tip: Ensure you are using a consistent and low passage number for your cell lines. Authenticate your cell lines regularly to avoid cross-contamination or genetic drift.
- Possible Cause 2: Variability in assay conditions.
 - Troubleshooting Tip: Standardize all assay parameters, including cell seeding density, incubation time, and the concentration of serum in the culture medium. Serum components can sometimes interfere with compound activity.

- Possible Cause 3: Purity and stability of **AT7519**.
 - Troubleshooting Tip: Verify the purity of your **AT7519** stock. Prepare fresh dilutions from a concentrated stock for each experiment to avoid degradation.

Problem 2: No significant induction of apoptosis observed after **AT7519** treatment.

- Possible Cause 1: Insufficient drug concentration or treatment duration.
 - Troubleshooting Tip: Perform a dose-response and time-course experiment to determine the optimal concentration and duration of **AT7519** treatment for your specific cell line. Apoptosis is a downstream event of target inhibition and may require prolonged exposure.
- Possible Cause 2: Cell line resistance.
 - Troubleshooting Tip: Your cell line may be resistant to **AT7519**-induced apoptosis due to high expression of anti-apoptotic proteins or mutations in the apoptotic pathway. Confirm target engagement by assessing the phosphorylation status of CDK substrates (e.g., pRb, pNPM).[9]
- Possible Cause 3: Suboptimal apoptosis detection method.
 - Troubleshooting Tip: Use multiple methods to assess apoptosis, such as Annexin V/PI staining for early/late apoptosis and Western blotting for cleaved PARP or cleaved caspase-3.

Problem 3: Difficulty in detecting inhibition of RNA Polymerase II phosphorylation.

- Possible Cause 1: Antibody quality.
 - Troubleshooting Tip: Use validated antibodies specific for the phosphorylated forms of the RNA Polymerase II C-terminal domain (e.g., phospho-Ser2 and phospho-Ser5).
- Possible Cause 2: Short duration of treatment.
 - Troubleshooting Tip: Inhibition of RNAP II phosphorylation can be a rapid event. Perform a time-course experiment with early time points (e.g., 1, 2, 4, 6 hours) to capture the transient dephosphorylation.[7]

- Possible Cause 3: Insufficient protein loading in Western blot.
 - Troubleshooting Tip: Ensure adequate protein concentration in your lysates and load a sufficient amount onto the gel for sensitive detection.

Experimental Protocols

1. In Vitro Kinase Assay (Radiometric Filter Binding Format)

This protocol is a general guideline for assessing the inhibitory activity of **AT7519** against a specific kinase.

- Materials:
 - Purified active kinase
 - Kinase-specific substrate (e.g., Histone H1 for CDKs)
 - **AT7519**
 - Kinase reaction buffer (e.g., 20 mM MOPS, pH 7.2, 25 mM β -glycerophosphate, 5 mM EDTA, 15 mM $MgCl_2$, 1 mM DTT)
 - [γ - ^{33}P]ATP
 - 10% Phosphoric acid
 - P81 phosphocellulose paper
 - Scintillation fluid and counter
- Procedure:
 - Prepare serial dilutions of **AT7519** in the kinase reaction buffer.
 - In a 96-well plate, add the kinase, substrate, and **AT7519** dilutions.
 - Initiate the reaction by adding [γ - ^{33}P]ATP.

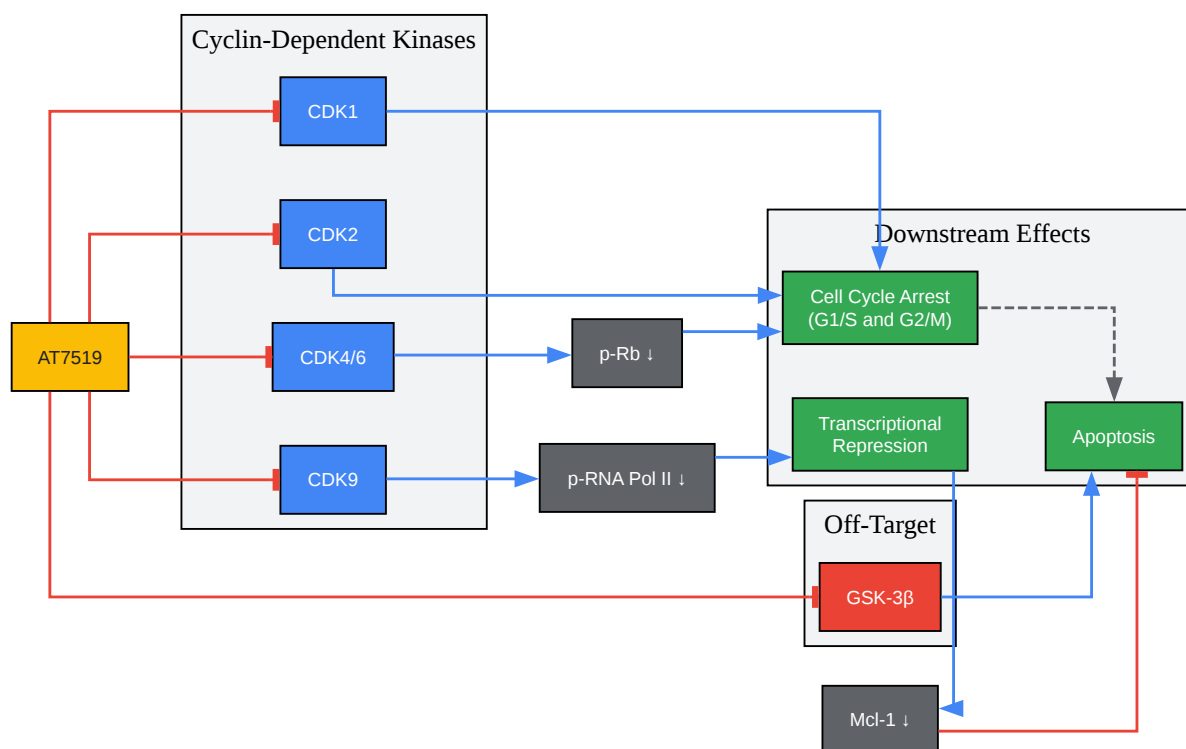
- Incubate the plate at 30°C for a predetermined time (e.g., 30 minutes).
- Stop the reaction by adding phosphoric acid.
- Spot the reaction mixture onto P81 phosphocellulose paper.
- Wash the paper extensively with 1% phosphoric acid to remove unincorporated [γ -³³P]ATP.
- Air-dry the paper and measure the incorporated radioactivity using a scintillation counter.
- Calculate the percentage of inhibition for each **AT7519** concentration and determine the IC₅₀ value.

2. Western Blot Analysis for Phosphorylated Proteins

- Procedure:
 - Seed cells in a culture dish and allow them to adhere overnight.
 - Treat cells with various concentrations of **AT7519** for the desired time.
 - Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
 - Determine the protein concentration of the lysates using a BCA assay.
 - Denature equal amounts of protein by boiling in Laemmli sample buffer.
 - Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
 - Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
 - Incubate the membrane with a primary antibody (e.g., anti-phospho-Rb, anti-phospho-RNAP II) overnight at 4°C.
 - Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

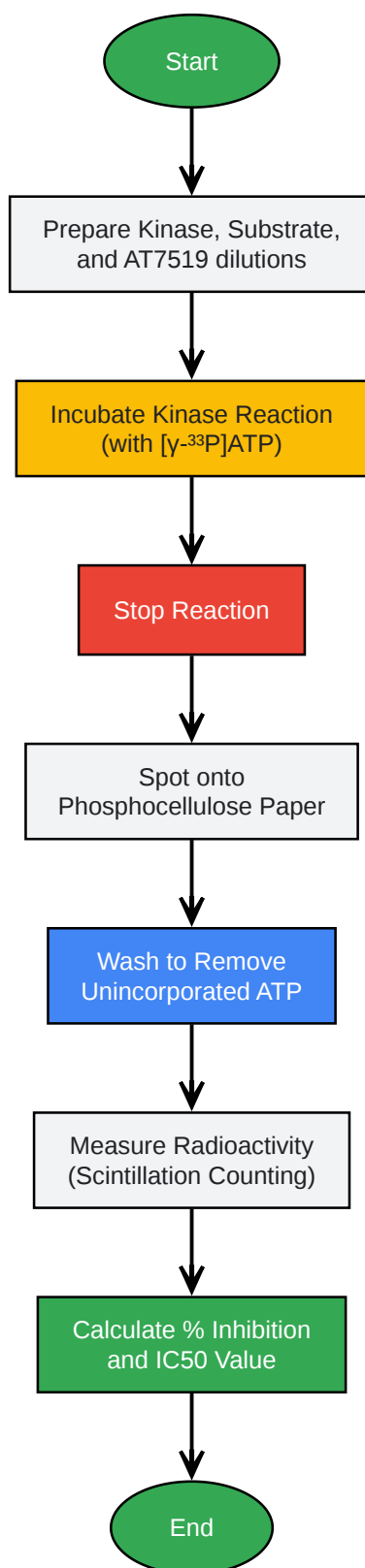
- Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Signaling Pathways and Experimental Workflows



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Caption: **AT7519** signaling pathway leading to cell cycle arrest and apoptosis.



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Caption: Experimental workflow for in vitro radiometric kinase profiling.

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- To cite this document: BenchChem. [AT7519 off-target effects and kinase profiling]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1666106#at7519-off-target-effects-and-kinase-profiling]

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